3-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
3-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a 3-bromobenzamide moiety. The bromine atom at the benzamide’s 3-position introduces steric bulk and hydrophobicity, which may enhance target binding affinity, while the furan-2-carbonyl group contributes electron-rich aromatic interactions.
Properties
IUPAC Name |
3-bromo-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNIRWCDTFCCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via an acylation reaction using furan-2-carbonyl chloride and a suitable base.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the amine group of the tetrahydroquinoline core and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing pathways that control cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with tetrahydroquinoline derivatives bearing benzamide and heterocyclic carbonyl groups. Key analogs and their differences are summarized below:
Key Observations:
- Benzamide Substituents : Bromine at position 3 (target compound) provides greater hydrophobicity and steric bulk compared to chloro/fluoro () or trifluoromethyl groups (). This may enhance membrane permeability but reduce solubility.
- Carbonyl Groups : The furan-2-carbonyl group (electron-rich oxygen) contrasts with morpholine/piperidine carbonyls (hydrogen-bond acceptors) and thiophen-2-sulfonyl (electrophilic sulfur). Furan derivatives may exhibit distinct metabolic stability due to susceptibility to oxidation .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~424 g/mol) and logP (~3.5, predicted) align with Lipinski’s rules for drug-likeness. Bromine increases logP relative to chloro-fluoro analogs (logP ~2.8) .
- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to trifluoromethyl or morpholine derivatives, which benefit from polar functional groups .
- Stability : Furan’s oxidation-prone nature could limit metabolic stability compared to thiophene or saturated heterocycles (e.g., morpholine) .
Biological Activity
3-Bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound notable for its diverse structural features, which include a brominated aromatic ring and a furan-2-carbonyl moiety. The compound's unique architecture suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Features
The compound consists of:
- Brominated Aromatic Ring : Enhances lipophilicity and potential interactions.
- Furan-2-Carbonyl Moiety : May facilitate hydrogen bonding and π-π stacking.
- Tetrahydroquinoline Structure : Known for its biological activity, particularly in neuroprotection and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan-2-carbonyl intermediate through reaction with suitable acylating agents.
- Cyclization of an appropriate precursor to generate the tetrahydroquinoline derivative.
- Coupling of the furan and tetrahydroquinoline derivatives to form the final product using coupling reagents like EDCI or DCC.
- Bromination of the benzamide moiety using brominating agents such as N-bromosuccinimide (NBS).
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial activity against resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae . This suggests that the compound may possess similar properties due to its structural components.
Neuroprotective Effects
Tetrahydroquinoline derivatives are often associated with neuroprotective effects. Studies on related compounds have shown their potential in protecting neuronal cells from oxidative stress and apoptosis . The presence of the furan moiety may enhance these effects by modulating signaling pathways involved in neuroprotection.
Anticancer Activity
Furan-based compounds have been reported to exhibit anticancer properties. Preliminary studies suggest that this compound may influence cell proliferation and induce apoptosis in cancer cell lines . Further investigations are necessary to elucidate its mechanism of action.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival and proliferation.
Data Summary Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Brominated aromatic ring; furan moiety; tetrahydroquinoline core | Antibacterial against resistant strains; potential neuroprotective effects; anticancer properties |
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Study : A study demonstrated that a similar compound exhibited significant inhibitory effects against Klebsiella pneumoniae, suggesting potential for treating infections caused by antibiotic-resistant bacteria .
- Neuroprotection Research : Another investigation focused on tetrahydroquinoline derivatives showed their ability to protect neurons from oxidative stress-induced damage .
- Anticancer Activity Assessment : In vitro assays revealed that furan-based compounds can induce apoptosis in various cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
